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Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]piperidine

Cat. No.: B8733290

Technical Monograph: 3-[(4-
Chlorophenyl)thio]piperidine
Abstract

This technical guide provides a comprehensive analysis of 3-[(4-
Chlorophenyl)thio]piperidine (CAS: 101768-48-3), a specialized heterocyclic building block
used in medicinal chemistry. Primarily utilized in the development of serotonin (SERT) and
dopamine (DAT) transporter modulators, this compound serves as a critical scaffold for
exploring structure-activity relationships (SAR) in neuropsychiatric drug discovery. This
document details its physicochemical profile, a validated synthetic pathway, pharmacological
applications, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]

3-[(4-Chlorophenyl)thio]piperidine is a chiral molecule typically supplied as a hydrochloride
salt to enhance stability and water solubility. It features a piperidine ring substituted at the 3-
position with a 4-chlorophenylthio group, acting as a flexible lipophilic pharmacophore.

Table 1: Physicochemical Specifications
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Property Specification
Chemical Name 3-[(4-Chlorophenyl)thio]piperidine

101768-48-3 (HCl salt) / 101768-63-2 (4-isomer
CAS Number

ref)

3-(4-Chlorophenylsulfanyl)piperidine; 3-(p-
Synonyms

Chlorophenylthio)piperidine

C11H14CINS (Free Base); C11H1sCI2NS (HCI
Molecular Formula

Salt)
] 227.75 g/mol (Free Base); 264.21 g/mol (HCI
Molecular Weight
Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (as HCI salt)
pKa (Calc.) ~9.8 (Piperidine Nitrogen)
LogP (Calc.) ~3.2 (Lipophilic)

Validated Synthetic Protocol (N-Boc Route)

To ensure high regioselectivity and prevent the formation of aziridinium intermediates common
in unprotected piperidine chemistry, a Protection-Activation-Displacement-Deprotection (PADD)
strategy is recommended. This route guarantees the integrity of the 3-position substitution.

Reaction Scheme Visualization

3{(4-Chlorophenylthio]
piperidine HCI

Click to download full resolution via product page

Figure 1: Step-wise synthesis ensuring regiochemical integrity via N-Boc protection.
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Detailed Methodology
Step 1: Protection & Activation

 Dissolution: Dissolve 3-hydroxypiperidine (10 mmol) in DCM (50 mL). Add Triethylamine
(TEA, 12 mmol).

o Protection: Add Di-tert-butyl dicarbonate (Bocz20, 11 mmol) dropwise at 0°C. Stir at RT for 4
hours. Wash with water, dry (NazSOa4), and concentrate to yield N-Boc-3-hydroxypiperidine.

o Activation: Redissolve the intermediate in DCM. Add TEA (15 mmol). Cool to 0°C. Add
Methanesulfonyl chloride (MsCI, 12 mmol) dropwise. Stir for 2 hours.

o Checkpoint: TLC should show complete conversion of the alcohol to the less polar
mesylate.

Step 2: Nucleophilic Displacement (The Critical Step)

» Preparation: In a separate flask, dissolve 4-chlorothiophenol (12 mmol) in dry DMF (20 mL).
Add Potassium Carbonate (K2COs, 20 mmol). Stir for 30 mins to generate the thiolate anion.

e Coupling: Add the N-Boc-3-mesylate solution (from Step 1) to the thiolate mixture.
¢ Reaction: Heat to 60°C for 6-12 hours.

o Mechanism:[1][2][3] S_N2 displacement. The sulfur nucleophile attacks the carbon bearing
the mesylate, inverting the stereochemistry (if starting with chiral material).

o Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry and
concentrate.

Step 3: Deprotection & Salt Formation

» Acidolysis: Dissolve the oily residue in 4M HCI in Dioxane (10 mL). Stir at RT for 2 hours.

» Precipitation: The product often precipitates as the HCI salt. If not, add diethyl ether to induce
crystallization.

« Filtration: Filter the white solid, wash with ether, and dry under vacuum.
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Pharmacological Applications & SAR

This molecule is a "privileged structure" in neuropharmacology, specifically for targeting
monoamine transporters. It serves as a positional isomer to the more common 4-substituted
analogs (e.g., precursors to paroxetine-like molecules).

Pharmacophore Mapping

The molecule consists of three distinct domains interacting with the transporter protein (e.g.,
SERT):

o Cationic Head (Piperidine Nitrogen): Forms an ionic bond with the conserved Aspartate
residue (Asp98 in SERT).

 Linker (Thioether): Provides flexibility and metabolic stability compared to ether (-O-) linkers.

 Lipophilic Tail (4-Chlorophenyl): Occupies the hydrophobic S1 or S2 pocket of the
transporter.

Thioether Linker Piperidine Nitrogen 4-Chlorophenyl Ring
(Flexibility) (lonic Interaction) (Hydrophobic Pocket)

Asp98 Binding S1 Pocket

Serotonin Transporter Dopamine Transporter
(SERT) (DAT)

Click to download full resolution via product page

Figure 2: Pharmacophore mapping of 3-[(4-Chlorophenyl)thio]piperidine against monoamine
transporters.

Research Utility

o Selectivity Profiling: Researchers use the 3-isomer vs. the 4-isomer to probe the steric
constraints of the transporter binding site. The 3-substitution creates a "kinked" geometry
that may favor DAT over SERT or vice versa depending on the specific scaffold.
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o Metabolic Stability: The thioether linkage is generally more resistant to oxidative metabolism
(CYP450) than the corresponding ether, prolonging half-life in in vivo studies.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must
be met.

e 1H NMR (400 MHz, DMSO-ds):
o 0 7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) — Aromatic protons.
o 0 3.40-3.20 (m, 1H, CH-S) — Methine proton at C3.
o 0 3.10-2.80 (m, 4H, Piperidine CH2) — Alpha-protons to Nitrogen.
o 09.20 (br s, 2H, NHz*) — Ammonium salt protons.
e Mass Spectrometry (ESI+):

o m/z = 228.05 [M+H]* (consistent with Cl isotope pattern 3>CI/3” Cl 3 :1).

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class Hazard Statement Precautionary Measures

. ) Do not eat, drink, or smoke
Acute Toxicity H302: Harmful if swallowed. h )
when using.

i L o Wear nitrile gloves and lab
Skin Irritation H315: Causes skin irritation. .
coat.

) Wear safety goggles. Rinse
H319: Causes serious eye

Eye Irritation o cautiously with water if
irritation.
exposed.
o Potential skin sensitizer Avoid breathing dust/vapors.
Sensitization ] ]
(Thioether). Use in a fume hood.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly
sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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